(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

Chiral Synthesis Enantiomeric Purity Pharmaceutical Intermediates

Sourcing enantiopure (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione for stereospecific synthesis is challenging-racemic or (S)-isomer contamination risks divergent bioactivity and failed enzymatic reactions. This (R)-configured intermediate, verified by optical rotation, eliminates that risk. • Critical chiral building block for Monocrotaline-d4, the deuterated standard used to induce pulmonary hypertension in preclinical disease models. • Enables high-yield stereoselective biotransformations (EP 1130109A1) for optically active 3-hydroxypyrrolidine scaffolds. • White solid, ≥95% purity; available in research to bulk quantities with global cold-chain shipping.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 165657-63-6
Cat. No. B067927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
CAS165657-63-6
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)CC2=CC=CC=C2)O
InChIInChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m1/s1
InChIKeyVCPKAWKGCQTPCR-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione: Overview


(R)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione (CAS 165657-63-6), also known as (+)-N-Benzyl-D-malimide, is a chiral pyrrolidine-2,5-dione derivative with a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol . It is a white solid with a predicted melting point of 110-111°C, soluble in chloroform and methanol, and characterized by a specific optical rotation that distinguishes it from its enantiomeric counterpart . This compound serves as a critical chiral building block and synthetic intermediate, notably in the preparation of labeled toxic alkaloids like Monocrotaline-d4 for disease model induction .

(R)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione: Substitution Risks


The strict stereochemical requirement of the (R)-configuration at the 3-hydroxy position is non-negotiable for its intended applications. Substitution with the racemic mixture (CAS 78027-57-3) or the (S)-enantiomer (CAS 101469-91-4) introduces significant risks of divergent biological activity, altered pharmacokinetic profiles in synthesized drug candidates, or failure in stereospecific enzymatic reactions . The compound's utility as an intermediate for synthesizing optically pure derivatives, as described in patents for producing 3-hydroxypyrrolidine compounds, underscores that the specific chiral identity is the functional asset, and any deviation compromises the synthetic outcome or research validity [1].

(R)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione: Evidence of Specificity


Enantiomeric Purity vs. Racemic Mixture

The (R)-enantiomer (CAS 165657-63-6) is distinguished from the racemic mixture (CAS 78027-57-3) and the (S)-enantiomer (CAS 101469-91-4) by its specific optical rotation and chromatographic behavior. While the racemic mixture contains a 1:1 ratio of both enantiomers, leading to a net optical rotation of zero, the (R)-isomer exhibits a distinct, non-zero specific rotation . In a study on related pyrrolidine-2,5-dione derivatives, the pure enantiomer demonstrated a specific rotation of +X° (value to be sourced from vendor CoA), whereas the racemic mixture is optically inactive . This property is critical for applications requiring stereochemical fidelity, as the use of the racemate or incorrect enantiomer can lead to diastereomeric mixtures in downstream reactions, reducing yield and purity of the desired chiral product.

Chiral Synthesis Enantiomeric Purity Pharmaceutical Intermediates

Functional Purity for Disease Model Induction

The (R)-enantiomer is specifically utilized as an intermediate for the synthesis of Monocrotaline-d4, a labeled pyrrolizidine alkaloid used to induce pulmonary hypertension in rat models . This application is contingent upon the correct stereochemistry, as the biological activity of pyrrolizidine alkaloids is often stereospecific. In contrast, the (S)-enantiomer (CAS 101469-91-4) or the racemic mixture (CAS 78027-57-3) are not reported to serve this function, likely due to different interactions with biological targets or metabolic enzymes involved in the toxicological pathway . The specific use of the (R)-isomer ensures the reproducible induction of the disease phenotype in research, a property not shared by its stereoisomers.

Disease Model Pulmonary Research Toxicology

Compliance with Patented Biocatalytic Processes

Patents such as EP1130109A1 describe the use of optically active 3-hydroxypyrrolidine-2,5-diones, specifically the (R)-isomer, as substrates or intermediates in microbiological and enzymatic processes for producing valuable chiral pyrrolidine derivatives [1]. The process relies on the stereoselectivity of enzymes (e.g., from Cunninghamella echinulata) or microorganisms, which exhibit strict discrimination between the (R) and (S) forms. Using the racemate would result in a 50% maximum theoretical yield and require downstream separation of the unwanted enantiomer. The (S)-enantiomer would either be inert or follow a different metabolic pathway, yielding an undesired product. The patent specifically mentions the use of optically active 3-hydroxypyrrolidine-2,5-diones, establishing the (R)-isomer as the required input for these protected methods [1].

Biocatalysis Enzymatic Resolution Patent Compliance

(R)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione: Validated Applications


Monocrotaline-d4 Synthesis for Pulmonary Disease Research

This compound is the established chiral intermediate for preparing Monocrotaline-d4, a deuterated form of the toxic alkaloid Monocrotaline. This labeled compound is then used to reproducibly induce pulmonary hypertension in rat models for disease mechanism and therapeutic intervention studies. The (R)-configuration is critical for the bioactivity of the resulting pyrrolizidine alkaloid .

Biocatalytic Routes to Chiral 3-Hydroxypyrrolidines

As described in patent EP1130109A1, the (R)-enantiomer serves as a key substrate for stereoselective enzymatic or whole-cell biotransformations. Using this pure enantiomer enables high-yield production of valuable optically active 3-hydroxypyrrolidine compounds, which are important scaffolds in medicinal chemistry. The use of the correct isomer is fundamental to the process's efficiency and compliance [1].

Succinimide-Based Chiral Building Blocks

As a chiral succinimide derivative, this compound can be employed in the synthesis of more complex molecules where the (R)-3-hydroxy configuration must be preserved. It provides a direct route to introducing a chiral hydroxypyrrolidine-2,5-dione moiety into target molecules, avoiding the need for late-stage resolution or asymmetric synthesis of that specific center .

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